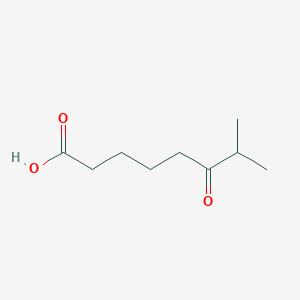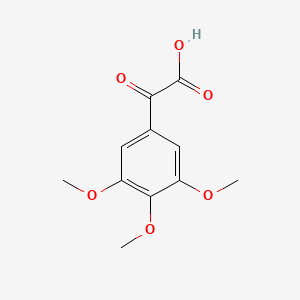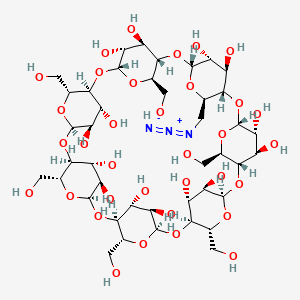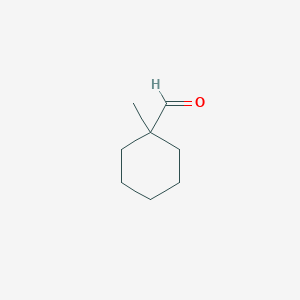
7-Methyl-6-oxooctanoic acid
Übersicht
Beschreibung
7-Methyl-6-oxooctanoic acid is a chemical compound with the CAS Number: 59210-01-4 . It has a molecular weight of 172.22 and its molecular formula is C9H16O3 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 7-Methyl-6-oxooctanoic acid is 1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research has demonstrated the utility of 7-Methyl-6-oxooctanoic acid and its derivatives in nucleophilic acylation reactions, providing pathways for the synthesis of complex organic compounds. For instance, the acylation with disodium tetracarbonylferrate highlights a method for producing methyl 7-oxoheptanoate and methyl 7-oxooctanoate, showcasing the compound's role in esterification and reduction processes (R. Finke & T. N. Sorrell, 2003). Additionally, the synthesis of a multifunctional pheromone for the honeybee Apis mellifera via condensation of 7-oxooctanal with malonic acid demonstrates the compound's versatility in producing biologically relevant molecules (G. Ishmuratov et al., 2004).
Radiotracer Development
The compound's application extends to the medical field, where derivatives of 7-Methyl-6-oxooctanoic acid have been explored for their potential in imaging and diagnostic procedures. The synthesis and evaluation of 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid as a novel radiotracer underscore its utility in studying medium chain fatty acid metabolism in the liver, offering insights into metabolic disorders and liver function (B. Lee et al., 2004).
Synthesis of Macrolides and Lactones
7-Methyl-6-oxooctanoic acid is a key intermediate in the synthesis of various macrolides and lactones, which have applications ranging from pharmaceuticals to flavoring agents. The synthesis of macrolides containing an azine or hydrazide fragment via successive Tishchenko disproportionation and [1 + 1]-condensation demonstrates the creation of complex molecules with potential biological activity (G. Ishmuratov et al., 2011). Additionally, the preparation of whisky lactone from 3-methyl-4-oxooctanoic acid through a series of reactions including free radical addition, reduction, and intramolecular dehydration highlights the compound's significance in flavor chemistry (Zhang Junsong, 2012).
Safety And Hazards
The safety information for 7-Methyl-6-oxooctanoic acid indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), and others .
Eigenschaften
IUPAC Name |
7-methyl-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTWQXZMIOXBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415618 | |
| Record name | 7-methyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-6-oxooctanoic acid | |
CAS RN |
59210-01-4 | |
| Record name | 7-methyl-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)



![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)



![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)